2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid
Description
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid is a fluorinated carboxylic acid derivative characterized by a difluoromethyl group attached to a 5-methoxy-substituted thiophene ring. This compound is structurally notable for its electron-rich thiophene core and the electron-donating methoxy group, which influence its reactivity and physicochemical properties. Such difluoroacetic acid derivatives are widely used in medicinal chemistry and materials science due to their ability to modulate electronic and steric effects in synthetic pathways .
Properties
Molecular Formula |
C7H6F2O3S |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2,2-difluoro-2-(5-methoxythiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H6F2O3S/c1-12-5-3-2-4(13-5)7(8,9)6(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
HIVIUBWVMBHDFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves coupling a suitable thiophene derivative with a difluoroacetic acid precursor.
Chemical Reactions Analysis
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and difluoroacetic acid moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies on its exact mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2-Difluoro-2-(Thiophen-2-yl)Acetic Acid
- Structural Difference : Lacks the 5-methoxy substituent on the thiophene ring.
- Reactivity : In radical cascade reactions, the absence of the methoxy group reduces electron density on the thiophene, leading to lower yields (39% vs. 74% for naphthalene analogs) in cyclization reactions. The methoxy group in the target compound likely stabilizes intermediates via resonance effects .
- Applications : Primarily used in synthesizing chroman-4-one derivatives, with moderate efficiency compared to methoxy-substituted analogs .
2,2-Difluoro-2-(4-Methoxyphenyl)Acetic Acid
- Structural Difference : Replaces the thiophene ring with a 4-methoxyphenyl group.
- Reactivity : Exhibits higher regioselectivity in aryldifluoromethylation/cyclization reactions (e.g., 30–50% yields for chroman-4-ones). The phenyl ring’s planar geometry and methoxy group’s electron donation enhance stability in polar solvents like DMSO .
- Electronic Effects : The phenyl ring’s lower electron density compared to thiophene may reduce radical stabilization, affecting reaction pathways .
2,2-Difluoro-2-(Phenylthio)Acetic Acid
- Structural Difference : Contains a phenylthio (-SPh) group instead of the methoxythiophene moiety.
- Reactivity : Used in Ugi reactions for pseudopeptide synthesis, followed by reductive desulfanylation. The thioether group facilitates reductive cleavage, a feature absent in the methoxythiophene derivative .
- Applications : Key in constructing gem-difluoroalkenes, highlighting its versatility in accessing bioactive scaffolds .
2,2-Difluoro-2-(5-Fluoro-2-Methoxyphenyl)Acetic Acid
- Structural Difference : Substitutes thiophene with a fluorinated phenyl ring.
- Physicochemical Properties: Molecular weight = 220.15 g/mol (C₉H₇F₃O₃).
- Toxicity Profile : Fluorinated aromatic compounds often exhibit higher metabolic stability but may pose environmental persistence risks, as seen in PFAS analogs .
Comparative Data Table
*Yields are context-dependent and refer to specific reactions cited in references.
Key Research Findings
- Electronic Effects: The 5-methoxy group on thiophene enhances electron density, improving stabilization of radical intermediates in cyclization reactions compared to non-substituted thiophene analogs .
- Solvent Compatibility : Methoxy-substituted derivatives show improved solubility in polar aprotic solvents (e.g., DMSO), critical for high-throughput synthesis .
Biological Activity
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
The molecular formula for 2,2-difluoro-2-(5-methoxythiophen-2-yl)acetic acid is with a molar mass of 208.19 g/mol. Its structure includes a thiophene ring substituted with a methoxy group and two fluorine atoms, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H6F2O3S |
| Molar Mass | 208.19 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Research indicates that 2,2-difluoro-2-(5-methoxythiophen-2-yl)acetic acid acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2). PGE2 plays a crucial role in inflammation and cancer progression. The inhibition of mPGES-1 may provide therapeutic benefits in conditions characterized by excessive inflammation or tumor growth.
In Vitro Studies
- mPGES-1 Inhibition : In studies targeting mPGES-1, compounds similar to 2,2-difluoro-2-(5-methoxythiophen-2-yl)acetic acid demonstrated selective inhibitory activity in the low micromolar range. For instance, one study reported IC50 values for related compounds on A549 lung cancer cell lines, indicating potential anti-cancer properties through apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Studies
- Inflammation Models : In preclinical models of inflammation, the compound was shown to reduce PGE2 levels significantly, correlating with reduced edema and pain responses in animal models .
- Cancer Research : A study focusing on lung cancer cells highlighted that treatment with derivatives of this compound led to a decrease in cell viability and increased markers of apoptosis after 48 hours of exposure . This suggests its potential utility in cancer therapeutics.
Therapeutic Applications
Given its biological activity, 2,2-difluoro-2-(5-methoxythiophen-2-yl)acetic acid may be explored for:
- Anti-inflammatory therapies : Targeting chronic inflammatory diseases such as arthritis.
- Oncology : As a potential agent for treating specific types of cancers by inhibiting tumor growth through mPGES-1 modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
